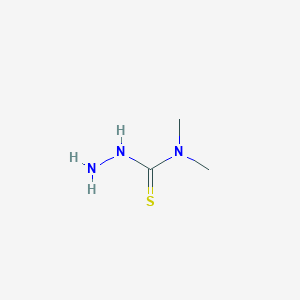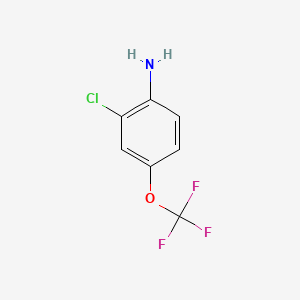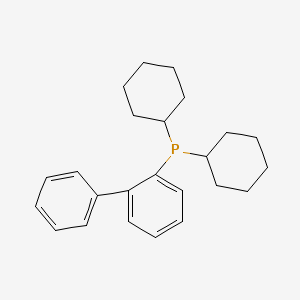
3-Fluoro-4-methylbenzoyl chloride
概要
説明
The compound of interest, 3-Fluoro-4-methylbenzoyl chloride, is a fluorinated building block that is significant in the field of organic synthesis. It is closely related to various other fluorinated aromatic compounds that have been synthesized and studied for their unique chemical and physical properties. These compounds often serve as key intermediates in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science .
Synthesis Analysis
The synthesis of related fluorinated compounds often involves multi-step reactions starting from simple aromatic precursors. For instance, the Fries rearrangement has been employed to produce 3-fluoro-4-methoxybenzoyl chloride on a kilogram scale, demonstrating the scalability of such synthetic approaches . Similarly, other fluorinated benzoyl chlorides have been synthesized through various methods, including oximation, chlorination, cyclization, and acyl chlorination, starting from halogenated benzaldehydes . These methods highlight the versatility and practicality of synthesizing fluorinated aromatic compounds with high yields and low costs.
Molecular Structure Analysis
The molecular structures of fluorinated benzoyl chlorides and their derivatives have been extensively studied using techniques such as X-ray diffraction, NMR, and theoretical calculations. For example, the crystal structure of a related compound, methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, has been determined, revealing weak intermolecular interactions that play a role in the packing of the molecules in the crystal lattice . Conformational analysis of these molecules often reveals the presence of non-planar conformers and the influence of substituents on the molecular geometry .
Chemical Reactions Analysis
Fluorinated benzoyl chlorides participate in various chemical reactions, forming a diverse array of products. For instance, they can undergo Fries rearrangement to produce amides , react with amines to form substituted thioureas , or engage in Michael addition reactions to yield quinazolinamine derivatives . These reactions are often facilitated by the presence of the fluorine atom, which can influence the reactivity and selectivity of the benzoyl chloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzoyl chlorides are influenced by the presence of the fluorine atom, which can affect the compound's polarity, boiling point, and solubility. The introduction of fluorine can also enhance the thermal stability of these compounds . Intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial in determining the solid-state properties and can lead to phenomena like solvatomorphism . The presence of fluorine can also lead to interesting intermolecular interactions involving disordered fluorine atoms .
Safety And Hazards
特性
IUPAC Name |
3-fluoro-4-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWCZSXNEGNALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370548 | |
| Record name | 3-Fluoro-4-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methylbenzoyl chloride | |
CAS RN |
59189-97-8 | |
| Record name | 3-Fluoro-4-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59189-97-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














